molecular formula C16H14 B11893589 1-Benzylideneindan CAS No. 15298-67-6

1-Benzylideneindan

Cat. No.: B11893589
CAS No.: 15298-67-6
M. Wt: 206.28 g/mol
InChI Key: QTWIKOMWVWPBRX-NTCAYCPXSA-N
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Description

1-Benzylideneindan is an organic compound with the molecular formula C16H14. It is a derivative of indan, featuring a benzylidene group attached to the indan structure.

Preparation Methods

1-Benzylideneindan can be synthesized through several methods. One common synthetic route involves the condensation of indan-1-one with benzaldehyde under basic conditions. The reaction typically employs a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction mixture is heated to reflux, and the product is obtained after purification .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

1-Benzylideneindan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Benzylideneindan has found applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: Research has explored its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Studies have investigated its potential therapeutic properties, including its role as an inhibitor of certain enzymes involved in neurodegenerative diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of 1-Benzylideneindan involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of acetylcholinesterase and monoamine oxidase B, enzymes that play a role in neurodegenerative diseases like Alzheimer’s. The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its effects .

Comparison with Similar Compounds

1-Benzylideneindan can be compared with other similar compounds, such as 1-indanone and 2-benzylidene-1,3-indandione.

    1-Indanone: This compound is structurally similar but lacks the benzylidene group.

    2-Benzylidene-1,3-indandione: This compound features a similar benzylidene group but with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications .

Properties

CAS No.

15298-67-6

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

(3E)-3-benzylidene-1,2-dihydroindene

InChI

InChI=1S/C16H14/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-9,12H,10-11H2/b15-12+

InChI Key

QTWIKOMWVWPBRX-NTCAYCPXSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C3=CC=CC=C31

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C3=CC=CC=C31

Origin of Product

United States

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